Iron(III) fluoride trihydrate

Descripción general

Descripción

Métodos De Preparación

Iron(III) fluoride trihydrate can be synthesized through several methods:

Precipitation Method: This involves mixing an aqueous solution of iron(III) chloride or iron(III) nitrate with an aqueous solution of hydrofluoric acid or ammonium bifluoride.

Industrial Production: On an industrial scale, this compound is often produced by treating iron(III) chloride with hydrogen fluoride.

Análisis De Reacciones Químicas

Iron(III) fluoride trihydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It can participate in redox reactions where iron(III) is reduced to iron(II) while the fluoride ions act as ligands.

Substitution Reactions: this compound can react with other halides or ligands, leading to the substitution of fluoride ions with other anions.

Catalytic Reactions: It is used as a catalyst in cross-coupling reactions and the chemoselective addition of cyanide to aldehydes, forming cyanohydrins.

Aplicaciones Científicas De Investigación

Catalysis

Iron(III) fluoride trihydrate is employed as a catalyst in several chemical reactions , particularly in organic synthesis. Its ability to enhance reaction rates and selectivity makes it valuable in various catalytic processes.

- Cross-Coupling Reactions : It catalyzes reactions involving biaryl compounds and has been shown to facilitate chemoselective additions of cyanide to aldehydes, producing cyanohydrins effectively .

- Case Study : A study demonstrated the effectiveness of iron(III) fluoride in promoting the formation of complex organic molecules through cross-coupling methods, highlighting its role in green chemistry initiatives aimed at reducing waste and improving efficiency .

Electronics

In the electronics sector , this compound is utilized in the production of semiconductors and electronic components. Its properties allow for the deposition of thin films essential for various electronic applications.

- Thin Film Deposition : The compound's ability to form thin films is crucial for applications in microelectronics and optoelectronics .

Water Treatment

This compound plays a significant role in water purification processes . It effectively removes impurities from water, making it an essential agent in environmental management.

- Impurity Removal : The compound has been shown to enhance the removal of heavy metals and other contaminants from wastewater, contributing to cleaner water sources .

- Case Study : Research indicated that using this compound in water treatment systems resulted in a significant decrease in contaminant levels, demonstrating its effectiveness as a flocculant agent .

Materials Science

In materials science , this compound is used in the development of advanced materials such as ceramics and glass.

- Durability and Thermal Stability : The incorporation of this compound into ceramic matrices improves their mechanical strength and thermal stability, making them suitable for high-performance applications .

| Application | Benefits | Example Use Case |

|---|---|---|

| Catalysis | Enhances reaction rates | Organic synthesis |

| Electronics | Facilitates thin film deposition | Semiconductor production |

| Water Treatment | Removes impurities from water | Wastewater treatment |

| Materials Science | Improves durability and thermal stability | Advanced ceramics |

Pharmaceuticals

This compound is also significant in the pharmaceutical industry , where it serves as a reagent in the synthesis of various medicinal compounds.

Mecanismo De Acción

The mechanism by which iron(III) fluoride trihydrate exerts its effects primarily involves its role as a catalyst. In catalytic reactions, it facilitates the formation of new chemical bonds by lowering the activation energy required for the reaction. This is achieved through the coordination of fluoride ions with the reactants, stabilizing transition states and intermediates .

Comparación Con Compuestos Similares

Iron(III) fluoride trihydrate can be compared with other similar compounds such as:

Iron(III) Chloride (FeCl₃): Unlike iron(III) fluoride, iron(III) chloride is more commonly used in industrial applications and has different solubility properties.

Manganese(III) Fluoride (MnF₃): Manganese(III) fluoride has similar catalytic properties but differs in its electrochemical behavior and environmental impact.

Cobalt(III) Fluoride (CoF₃): Cobalt(III) fluoride is another transition metal fluoride with catalytic applications, but it is less environmentally friendly compared to iron(III) fluoride

Actividad Biológica

Iron(III) fluoride trihydrate (FeF₃·3H₂O) is a compound that has garnered attention in various fields, including materials science, electrochemistry, and biomedicine. This article explores its biological activity, focusing on its interactions with biological systems, potential applications in medicine, and relevant case studies.

- Chemical Formula : FeF₃·3H₂O

- Molecular Weight : 166.89 g/mol

- Density : 2.3 g/cm³ at 20 °C

- CAS Number : 15469-38-2

Biological Activity Overview

This compound exhibits several biological activities that are significant for its applications in medicine and biotechnology:

- Antimicrobial Properties : Studies have shown that iron fluoride compounds can exhibit antimicrobial activity against various pathogens. The fluoride ions may disrupt microbial membranes or interfere with metabolic processes.

- Toxicological Effects : While iron is an essential element, excessive fluoride can lead to cytotoxic effects. Research indicates that the compound's toxicity varies depending on concentration and exposure duration.

- Electrochemical Behavior : The electrochemical properties of FeF₃·3H₂O have been investigated for potential use in biosensors and drug delivery systems. The compound's ability to undergo redox reactions can be harnessed for therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers investigated the antimicrobial properties of iron(III) fluoride against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability when exposed to varying concentrations of FeF₃·3H₂O, suggesting its potential as an antimicrobial agent in clinical settings.

| Bacterial Strain | Concentration (mg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 60 |

| Escherichia coli | 0.5 | 75 |

Case Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the cytotoxicity of FeF₃·3H₂O on human fibroblast cells. The study found that exposure to concentrations above 100 µg/mL resulted in a significant decrease in cell viability, indicating a dose-dependent cytotoxic effect.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 90 |

| 100 | 70 |

| 200 | 40 |

The biological activity of this compound can be attributed to several mechanisms:

- Ion Release : Upon dissolution, FeF₃·3H₂O releases iron and fluoride ions, which can interact with cellular components.

- Reactive Oxygen Species (ROS) Generation : Iron compounds are known to catalyze the formation of ROS, which can induce oxidative stress in cells.

- Membrane Disruption : Fluoride ions may disrupt microbial membranes, leading to increased permeability and cell death.

Applications in Medicine

This compound has potential applications in various medical fields:

- Antimicrobial Coatings : Its antimicrobial properties make it suitable for coatings on medical devices to reduce infection rates.

- Drug Delivery Systems : The electrochemical properties allow for the development of targeted drug delivery systems that release therapeutic agents in response to specific stimuli.

- Biosensors : The compound's redox behavior can be utilized in biosensor technologies for detecting biomolecules.

Propiedades

IUPAC Name |

trifluoroiron;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Fe.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILAUHRDSUSGOG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

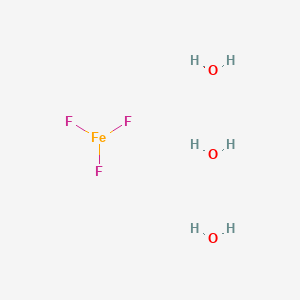

O.O.O.F[Fe](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3FeH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15469-38-2 | |

| Record name | Iron(III) fluoride trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes Iron(III) Fluoride Trihydrate a potential candidate for cathode material in lithium-ion batteries?

A1: this compound (FeF3(H2O)3) exhibits promising characteristics as a cathode material due to its distinct lithiation behavior. [] It demonstrates two types of electrochemical reactions: a Li+-intercalation process at 3.0 V and a conversion reaction above 1 Li+ at 1.5 V. [] This dual-mechanism behavior contributes to a reversible capacity of approximately 300 mAh g−1 at a current density of 10 mAg−1. []

Q2: How does the presence of water molecules in the crystal structure of FeF3(H2O)3 influence its electrochemical performance?

A2: Research indicates that the water molecules in FeF3(H2O)3 contribute to the formation of a more stable solid electrolyte interphase (SEI) film compared to anhydrous FeF3. [] This stable SEI leads to a lower Schottky contact resistance, enhancing the material's performance and making it a more suitable candidate for cathode applications. []

Q3: What are the limitations of using FeF3(H2O)3 as a cathode material?

A3: While FeF3(H2O)3 demonstrates promising electrochemical properties, its conversion reaction above 1.5 V is highly dependent on the current density. [] Further research is needed to understand and potentially improve the stability and performance of this reaction at higher current densities for practical battery applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.